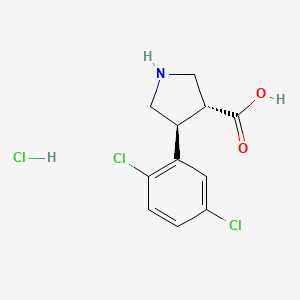
(3R,4S)-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride
Descripción general
Descripción
(3R,4S)-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C11H12Cl3NO2 and its molecular weight is 296.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(3R,4S)-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride is a chiral compound with significant implications in medicinal chemistry due to its unique structural features. With a molecular formula of C₁₁H₁₂Cl₂N O₂ and a molecular weight of 296.58 g/mol, this compound has been studied for its potential biological activities, particularly in neuropharmacology and enzyme inhibition.
Structural Characteristics
The compound features a pyrrolidine ring substituted with a dichlorophenyl group and a carboxylic acid functional group. The presence of two chlorine atoms enhances its lipophilicity, which may influence its receptor binding characteristics compared to similar compounds.
| Compound | Molecular Formula | Unique Features |
|---|---|---|
| (3R,4S)-4-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid | C₁₁H₁₂ClNO₂ | Contains only one chlorine atom; less lipophilic |
| (3R,4S)-4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid | C₁₁H₁₂FNO₂ | Fluorine substitution alters electronic properties |
| This compound | C₁₁H₁₂Cl₂N O₂ | Enhanced lipophilicity; potential neuropharmacological effects |
Biological Activity
Research indicates that this compound exhibits notable biological activities:
- Neuropharmacological Effects : The compound has been identified as an inhibitor of specific receptors or enzymes involved in neurological pathways. Its structural features suggest potential interactions with neurotransmitter systems, which could lead to therapeutic applications in treating neurological disorders.
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes critical in metabolic pathways. For instance, it has shown promise in inhibiting arginase I and II, which are involved in the urea cycle and can impact nitric oxide production.
Case Studies and Research Findings
Several studies have explored the biological activity of related pyrrolidine derivatives:
- A study highlighted the synthesis of various (3R,4S)-pyrrolidine derivatives and their evaluation for antibacterial activity. While the focus was on different substitutions, it provides context for understanding how modifications can enhance biological properties .
- Another research effort focused on the development of potent arginase inhibitors based on pyrrolidine scaffolds. This work demonstrated that structural modifications could yield compounds with significantly enhanced potency against arginase enzymes .
Propiedades
IUPAC Name |
(3R,4S)-4-(2,5-dichlorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO2.ClH/c12-6-1-2-10(13)7(3-6)8-4-14-5-9(8)11(15)16;/h1-3,8-9,14H,4-5H2,(H,15,16);1H/t8-,9+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NACVTQKGIIMSTG-RJUBDTSPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=C(C=CC(=C2)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)C(=O)O)C2=C(C=CC(=C2)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90719311 | |
| Record name | (3R,4S)-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90719311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049734-30-6 | |
| Record name | (3R,4S)-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90719311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















